5-Bromo-4-methoxy-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidine
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Overview
Description
5-Bromo-4-methoxy-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 4th position, and a piperidin-1-yl group attached to a pyridin-3-ylmethyl moiety at the 2nd position of the pyrimidine ring. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidine typically involves multi-step reactions. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide (DMF), and a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group and other functional groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki cross-coupling, to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
5-Bromo-4-methoxy-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A simpler pyridine derivative with similar bromine and methoxy substituents.
5-Bromopyrimidine: Another pyrimidine derivative with a bromine atom at the 5th position.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with similar pyridine and pyrimidine structures.
Uniqueness
5-Bromo-4-methoxy-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidine is unique due to its combination of functional groups and structural features. The presence of the piperidin-1-yl group attached to a pyridin-3-ylmethyl moiety, along with the bromine and methoxy substituents, provides distinct chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
5-bromo-4-methoxy-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-22-15-14(17)11-19-16(20-15)21-7-4-12(5-8-21)9-13-3-2-6-18-10-13/h2-3,6,10-12H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYKOLQJVFXLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CCC(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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